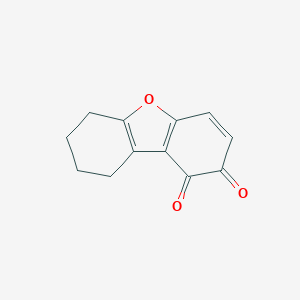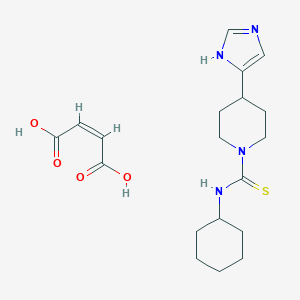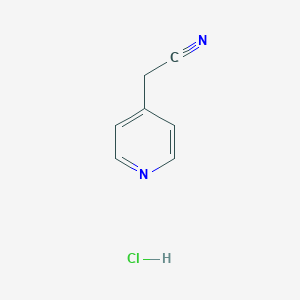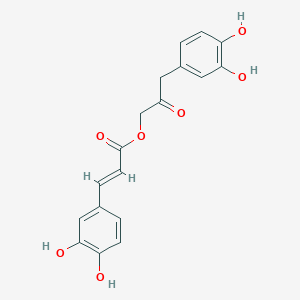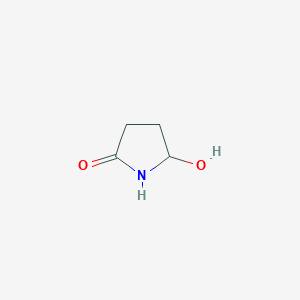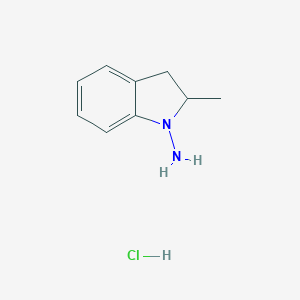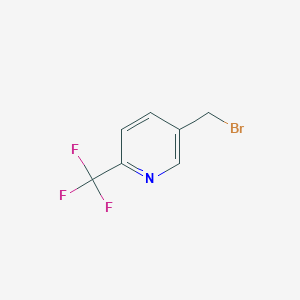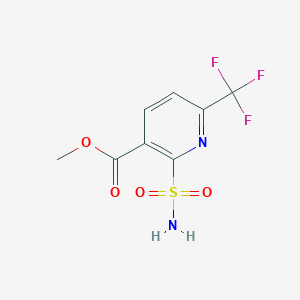
Fluticasonepropionat-17beta-Carbonsäure
Übersicht
Beschreibung
Fluticasone propionate-17beta-carboxylic acid is a synthetic glucocorticoid compound primarily used in the treatment of various inflammatory conditions. It is a derivative of fluticasone propionate, which is widely used in inhalers, nasal sprays, and topical treatments for conditions such as asthma, allergic rhinitis, and dermatoses .
Wissenschaftliche Forschungsanwendungen
Fluticasone propionate-17beta-carboxylic acid has numerous scientific research applications, including:
Wirkmechanismus
Target of Action
Fluticasone propionate-17beta-carboxylic acid, also known as UNII-TP537C010A, is a synthetic glucocorticoid . The primary targets of this compound are glucocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
The compound works through an unknown mechanism to affect the action of various cell types and mediators of inflammation . It activates glucocorticoid receptors and inhibits lung eosinophilia in rats . This activation and inhibition process results in potent anti-inflammatory action, which is beneficial in conditions like asthma .
Biochemical Pathways
Upon administration, fluticasone propionate undergoes rapid hepatic biotransformation . The principal metabolite formed is a 17β-carboxylic acid derivative (M1) . This transformation process affects the biochemical pathways involved in the metabolism of the compound, leading to its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetics of fluticasone propionate involves its absorption, distribution, metabolism, and excretion (ADME). After oral or intranasal administration, the compound undergoes rapid hepatic biotransformation . The major metabolite for fluticasone propionate is fluticasone 17β-carboxylic acid propionate, which is excreted in urine . These ADME properties impact the bioavailability of the compound, influencing its therapeutic effects .
Result of Action
The activation of glucocorticoid receptors and inhibition of lung eosinophilia by fluticasone propionate leads to its potent anti-inflammatory action . This action is beneficial in treating conditions like asthma, where inflammation plays a key role . The compound’s action results in the alleviation of symptoms associated with these conditions .
Action Environment
The action, efficacy, and stability of fluticasone propionate can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by factors such as the patient’s health status, the presence of other medications, and individual genetic variations
Biochemische Analyse
Biochemical Properties
Fluticasone propionate-17beta-carboxylic acid is formed through the rapid hepatic biotransformation of Fluticasone propionate . The nature of these interactions involves the liver enzymes that facilitate the biotransformation process.
Cellular Effects
Fluticasone propionate-17beta-carboxylic acid, as a metabolite of Fluticasone propionate, may share some of its parent compound’s effects on cells. Fluticasone propionate has potent anti-inflammatory action , which suggests that it may influence cell signaling pathways related to inflammation.
Molecular Mechanism
The molecular mechanism of Fluticasone propionate-17beta-carboxylic acid is not fully understood. Given that it is a metabolite of Fluticasone propionate, it may share some of its parent compound’s mechanisms. Fluticasone propionate is a glucocorticoid , which suggests that it may exert its effects through binding to glucocorticoid receptors and influencing gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of Fluticasone propionate-17beta-carboxylic acid in laboratory settings are not well-documented. It is known that Fluticasone propionate undergoes rapid hepatic biotransformation to form Fluticasone propionate-17beta-carboxylic acid .
Dosage Effects in Animal Models
The effects of different dosages of Fluticasone propionate-17beta-carboxylic acid in animal models are not well-documented. The parent compound, Fluticasone propionate, is used in various dosages to treat conditions like asthma .
Metabolic Pathways
Fluticasone propionate-17beta-carboxylic acid is a major metabolite of Fluticasone propionate, suggesting that it is part of the metabolic pathway of Fluticasone propionate. This pathway likely involves liver enzymes that facilitate the biotransformation of Fluticasone propionate into Fluticasone propionate-17beta-carboxylic acid .
Subcellular Localization
The subcellular localization of Fluticasone propionate-17beta-carboxylic acid is not well-documented. As a glucocorticoid, Fluticasone propionate likely interacts with glucocorticoid receptors, which are typically located in the cytoplasm of cells . This suggests that Fluticasone propionate-17beta-carboxylic acid may also be found in the cytoplasm.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One method involves the use of soluble mixed fluorides to introduce fluorine by displacing an appropriate leaving group in intermediate compounds . Another method includes the reaction of 6alpha,9alpha-difluoro-11beta,17alpha-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylic acid with carbonyldiimidazole and hydrogen sulfide in dimethylformamide .
Industrial Production Methods
Industrial production of fluticasone propionate-17beta-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fluticasone propionate-17beta-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Fluorine atoms in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents such as dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various fluorine-substituted compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluticasone propionate: A widely used glucocorticoid with similar anti-inflammatory properties.
Fluticasone furoate: Another ester of fluticasone with distinct pharmacokinetic properties.
Budesonide: A glucocorticoid with similar applications but different chemical structure and pharmacokinetics.
Uniqueness
Fluticasone propionate-17beta-carboxylic acid is unique due to its specific chemical structure, which includes the 17beta-carboxylic acid group. This structural feature contributes to its distinct pharmacological properties and its use as a reference standard in various scientific applications .
Eigenschaften
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-5-19(29)32-24(20(30)31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,31)/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDYNJVITFVPOG-CQRCZTONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215760 | |
| Record name | Fluticasone propionate-17beta-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65429-42-7 | |
| Record name | Fluticasone propionate-17beta-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticasone propionate-17beta-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(propionyloxy)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTICASONE PROPIONATE-17.BETA.-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP537C010A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




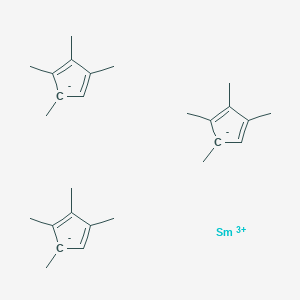
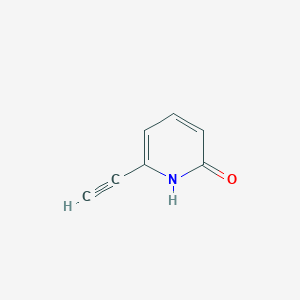
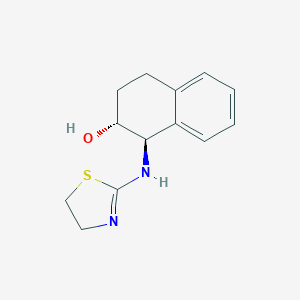
![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)
